4-Chloro-5-isopropyl-6-methylpyrimidine

Vue d'ensemble

Description

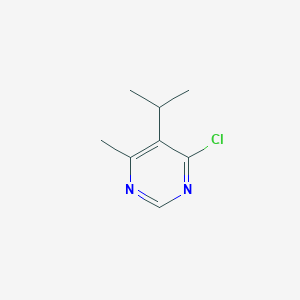

4-Chloro-5-isopropyl-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C8H11ClN2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position, an isopropyl group at the 5th position, and a methyl group at the 6th position on the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-isopropyl-6-methylpyrimidine typically involves the chlorination of 5-isopropyl-6-methylpyrimidine. One common method includes the reaction of 5-isopropyl-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-isopropyl-6-methylpyrimidine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-5-isopropyl-6-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include 4-amino-5-isopropyl-6-methylpyrimidine, 4-thio-5-isopropyl-6-methylpyrimidine, etc.

Oxidation: Pyrimidine N-oxides.

Reduction: Dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : CHClN

Molecular Weight : 170.63 g/mol

CAS Number : 81438-38-2

Pharmaceutical Applications

-

Synthesis of Antimicrobial Agents :

- Case Study : Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-chloro-5-isopropyl-6-methylpyrimidine have been shown to inhibit the growth of pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism : These compounds often function by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism.

-

Antiviral Properties :

- Research Insight : Pyrimidine derivatives are being investigated for their potential antiviral activity, particularly against RNA viruses. The modification of the pyrimidine ring can enhance binding affinity to viral enzymes, thereby inhibiting viral replication.

Agrochemical Applications

-

Herbicides and Fungicides :

- Application Overview : this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its chlorinated structure contributes to the herbicidal activity by interfering with plant growth regulators.

- Example Products : Compounds derived from this pyrimidine are incorporated into formulations aimed at controlling weeds and fungal diseases in crops.

- Environmental Impact and Sustainability :

Data Table: Comparative Analysis of Pyrimidine Derivatives

Mécanisme D'action

The mechanism of action of 4-Chloro-5-isopropyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 4th position and the isopropyl and methyl groups at the 5th and 6th positions, respectively, contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-5-methylpyrimidine

- 4-Chloro-6-methylpyrimidine

- 5-Isopropyl-6-methylpyrimidine

Uniqueness

4-Chloro-5-isopropyl-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Activité Biologique

4-Chloro-5-isopropyl-6-methylpyrimidine is a heterocyclic compound with significant biological activity. Its molecular formula is C8H11ClN2, and it is characterized by a chlorine atom at the 4th position, an isopropyl group at the 5th position, and a methyl group at the 6th position of the pyrimidine ring. This unique arrangement contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The chlorine atom enhances its binding affinity, while the isopropyl and methyl groups contribute to its specificity. This compound has been investigated for its potential antimicrobial and anti-inflammatory properties, as well as its role in modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus (MRSA). For instance, studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics by preventing biofilm formation, which is crucial for bacterial resistance .

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is emerging evidence that this compound may possess anti-inflammatory effects. This could be beneficial in developing treatments for conditions characterized by chronic inflammation.

Case Studies

- Antimicrobial Activity Against MRSA : A study demonstrated that chlorinated derivatives of thymol showed significant antimicrobial activity against MRSA. While this study did not focus exclusively on this compound, it highlighted the potential for chlorinated compounds to enhance antibiotic efficacy .

- Synergistic Effects : Another investigation into similar pyrimidine derivatives revealed that they could act synergistically with traditional antibiotics, improving treatment outcomes for infections caused by resistant bacteria .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Inhibition of enzyme activity |

| Chlorothymol | High | Low | Disruption of biofilm formation |

| 4-Chloro-5-methylpyrimidine | Moderate | Moderate | Binding to bacterial receptors |

Synthesis

The synthesis of this compound typically involves the chlorination of 5-isopropyl-6-methylpyrimidine using thionyl chloride (SOCl2) under reflux conditions. This method allows for the selective introduction of the chlorine atom at the desired position on the pyrimidine ring.

Applications in Industry and Medicine

This compound has potential applications in:

- Pharmaceuticals : As an intermediate in synthesizing drugs targeting specific enzymes.

- Agrochemicals : Due to its biological activities, it may be used in developing pesticides or herbicides.

Propriétés

IUPAC Name |

4-chloro-6-methyl-5-propan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)10-4-11-8(7)9/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIQQSLYQUGLKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734489 | |

| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81438-38-2 | |

| Record name | 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.